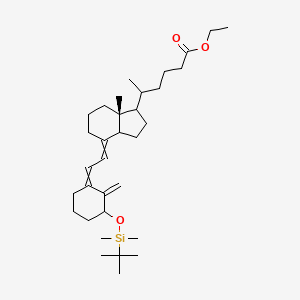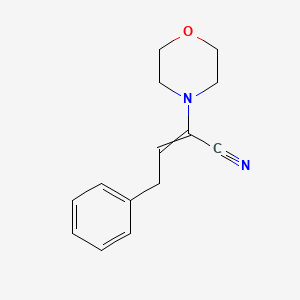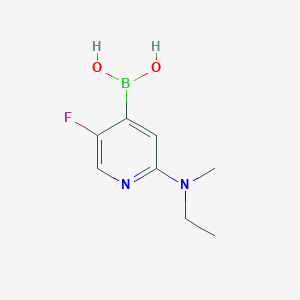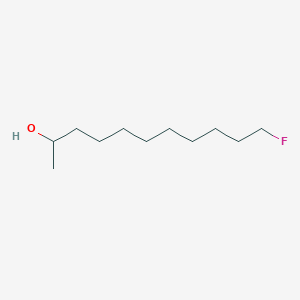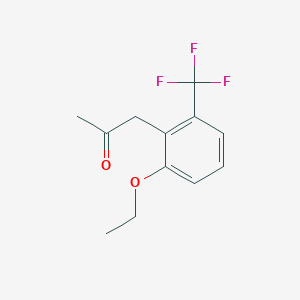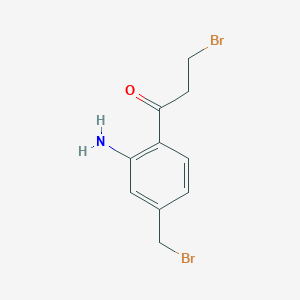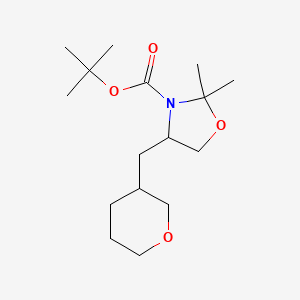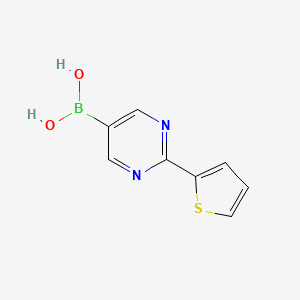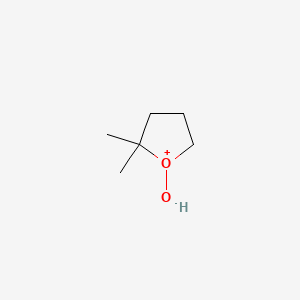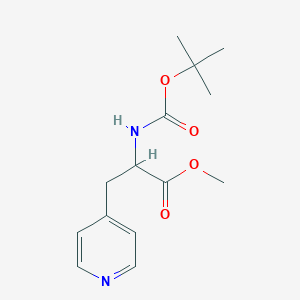
o-(4-Amino-m-tolylazo)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o-(4-Amino-m-tolylazo)phenol: is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connected to aromatic rings. The compound is known for its vibrant color and is often used in dyeing processes. Its molecular formula is C13H13N3O, and it has a molecular weight of 227.29 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Diazotization and Coupling Reaction: The most common method for synthesizing o-(4-Amino-m-tolylazo)phenol involves the diazotization of 4-amino-m-toluidine followed by a coupling reaction with phenol. The diazotization process typically requires sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C).
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: o-(4-Amino-m-tolylazo)phenol can undergo oxidation reactions to form quinones.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sulfuric acid (H2SO4) for nitration, aluminum chloride (AlCl3) for Friedel-Crafts reactions
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives
Scientific Research Applications
Chemistry:
Dye Synthesis: o-(4-Amino-m-tolylazo)phenol is widely used in the synthesis of azo dyes due to its vibrant color properties.
Biology:
Biological Staining: The compound is used as a staining agent in biological research to highlight specific structures in cells and tissues.
Medicine:
Drug Development: Research is ongoing to explore the potential of azo compounds, including this compound, in drug development for their antimicrobial and anticancer properties.
Industry:
Textile Industry: The compound is used in the textile industry for dyeing fabrics.
Plastics and Coatings: It is also used in the production of plastics and coatings to impart color and improve material properties.
Mechanism of Action
Molecular Targets and Pathways:
Proteolytic Activity: o-(4-Amino-m-tolylazo)phenol acts as a proteolytic agent, breaking down proteins by hydrolyzing peptide bonds.
Antimicrobial Action: The compound interferes with bacterial cell wall synthesis and DNA replication, leading to increased sensitivity of bacterial cells to the compound.
Comparison with Similar Compounds
Properties
CAS No. |
102107-60-8 |
|---|---|
Molecular Formula |
C13H13N3O |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
2-[(4-amino-3-methylphenyl)diazenyl]phenol |
InChI |
InChI=1S/C13H13N3O/c1-9-8-10(6-7-11(9)14)15-16-12-4-2-3-5-13(12)17/h2-8,17H,14H2,1H3 |
InChI Key |
BSBLFVUFNYTTLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N=NC2=CC=CC=C2O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


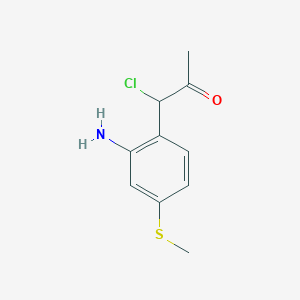
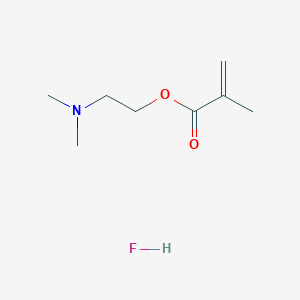

![2-Cyano-N-[3-(2-hydroxyethoxy)phenyl]acetamide](/img/structure/B14070453.png)
